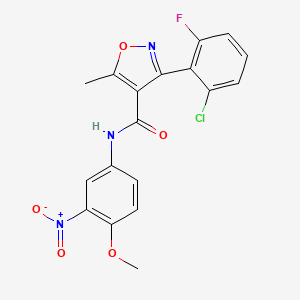

3-(2-chloro-6-fluorophenyl)-N-(4-methoxy-3-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

This compound belongs to the 1,2-oxazole carboxamide family, characterized by a central oxazole ring substituted with a 2-chloro-6-fluorophenyl group at position 3, a methyl group at position 5, and a carboxamide linkage to a 4-methoxy-3-nitrophenyl moiety.

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-N-(4-methoxy-3-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O5/c1-9-15(17(22-28-9)16-11(19)4-3-5-12(16)20)18(24)21-10-6-7-14(27-2)13(8-10)23(25)26/h3-8H,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCVHKHFBXHYNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC(=C(C=C3)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural similarity to ; †Molecular formula and mass inferred from nomenclature ( lists C₇H₁₄S, likely an error).

Core Heterocycle and Electronic Effects

- Target vs. Oxazole Analogs (): The 1,2-oxazole core is shared, but substituent variations significantly alter electronic profiles.

- Pyrimidine Analog (): The pyrimidine ring with a thioxo (C=S) group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility over oxazole derivatives .

- Furan Analog (): The furan’s oxygen atom is less electronegative than oxazole’s nitrogen, reducing resonance stabilization and metabolic stability .

Physicochemical Properties

- Density and Boiling Point: Analog 1 () has a density of 1.296 g/cm³ , typical for aromatic carboxamides. The target’s nitro group may increase density slightly due to higher molecular packing .

- pKa Trends: Analog 1’s pKa of 13.08 reflects the electron-donating methoxy groups. The target’s nitro group would lower the pKa, enhancing acidity and solubility in basic environments .

Q & A

Q. What are the recommended synthetic routes for 3-(2-chloro-6-fluorophenyl)-N-(4-methoxy-3-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide?

The compound can be synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Formation of the oxazole core through cyclization of a β-ketoamide precursor under acidic conditions.

- Step 2 : Coupling the oxazole intermediate with 4-methoxy-3-nitroaniline using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | AcOH, 80°C, 12h | 65–70 | >90% |

| 2 | EDC, HOBt, DMF, RT | 50–55 | >95% |

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm to assess purity (>95%) .

- NMR : Confirm substituent positions via H and C NMR. For example, the oxazole C-5 methyl group typically appears as a singlet at δ 2.4 ppm in H NMR .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 444.05) .

Advanced Research Questions

Q. How can researchers optimize the compound’s biological activity through structure-activity relationship (SAR) studies?

SAR strategies include:

- Substituent Variation : Replace the 4-methoxy-3-nitrophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance target binding affinity .

- Oxazole Ring Modification : Introduce bulkier substituents at the 5-methyl position to improve metabolic stability .

- Bioassay Testing : Screen analogs against relevant biological targets (e.g., kinase inhibition assays) and correlate activity with logP values and steric parameters .

Q. What methodologies resolve contradictions in reported solubility or stability data across studies?

Discrepancies often arise from variations in experimental conditions. Address them by:

- Standardized Solubility Testing : Use the shake-flask method in buffered solutions (pH 7.4) at 25°C, with HPLC quantification .

- Stability Studies : Monitor compound degradation under accelerated conditions (40°C/75% RH) via UPLC-MS to identify hydrolysis or oxidation pathways .

- Cross-Validation : Compare results with independent labs using identical protocols (e.g., ICH Q2(R1) guidelines) .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized proteins .

- X-ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with the oxazole carbonyl) .

- Molecular Dynamics Simulations : Predict binding modes using force fields like AMBER or CHARMM .

Data Analysis & Interpretation

Q. How should researchers handle conflicting bioactivity data between in vitro and in vivo models?

- Pharmacokinetic Profiling : Assess bioavailability and metabolic clearance (e.g., liver microsome assays) to explain reduced in vivo efficacy .

- Tissue Distribution Studies : Use radiolabeled compound (e.g., C) to quantify target engagement in specific organs .

- Dose-Response Refinement : Adjust dosing regimens based on allometric scaling from preclinical species .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.